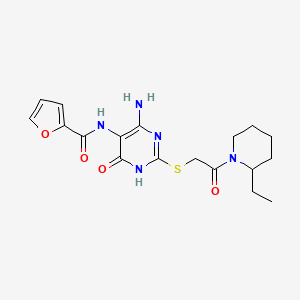
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide (CAS Number: 893999-74-1) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N5O4S, with a molecular weight of approximately 393.46 g/mol. The structure features a furan ring, a dihydropyrimidine moiety, and an ethylpiperidine group which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:
1. Antitumor Activity:
Research indicates that compounds similar to this one can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The presence of the dihydropyrimidine structure is often associated with cytotoxic effects against various cancer cell lines.
2. Antimicrobial Properties:
Compounds containing similar functional groups have shown effectiveness against a range of bacterial and fungal strains, suggesting that this compound may possess antimicrobial properties as well.
3. Neuroprotective Effects:
Given the structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| 2 | MCF7 (Breast Cancer) | 8.3 | Cell cycle arrest at G0/G1 phase |
| 3 | HeLa (Cervical Cancer) | 12.0 | Inhibition of DNA synthesis |
These studies illustrate the compound's potential as an anticancer agent through various mechanisms such as apoptosis induction and cell cycle modulation.
In Vivo Studies
In vivo models have been employed to assess the therapeutic potential of this compound:
Case Study:
In a mouse model of breast cancer, administration of N-(4-amino...) resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis and promote apoptosis in tumor cells.
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-2-11-6-3-4-8-23(11)13(24)10-28-18-21-15(19)14(17(26)22-18)20-16(25)12-7-5-9-27-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,20,25)(H3,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYALHMNOIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














